

Total Synthesis of Kinamycin C and its Analogs: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of **Kinamycin C** and its analogs, focusing on the seminal works of Porco and Nicolaou. It includes comprehensive experimental protocols for key reactions, tabulated quantitative data for synthetic yields and biological activity, and visualizations of the synthetic pathways and proposed mechanism of action.

Introduction

The kinamycins are a family of diazobenzofluorene antibiotics isolated from Streptomyces murayamaensis.[1] These natural products exhibit potent antibacterial and antitumor properties, making them attractive targets for total synthesis and analog development.[1][2] **Kinamycin C**, a prominent member of this family, has been shown to induce apoptosis in cancer cells and inhibit topoisomerase IIα, a key enzyme in DNA replication and repair.[3][4] The complex polycyclic architecture and dense stereochemical array of the kinamycins have presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of (-)-Kinamycin C (Porco Synthesis)



Step	Transformation	Reagents and Conditions	Yield (%)
1	Stille Coupling	Pd(PPh₃)₄, (n- Bu₃Sn)₂, PhMe, 110 °C, 24 h	70
2	Friedel-Crafts Acylation	(CF ₃ CO) ₂ O, DCE, 0 °C to RT, 60 min	90
3	Bromination/Aromatiz ation	CBr ₄ , i-PrOH, Reflux, 60 min; then O ₂ , Pd/C, EtOAc, RT, 30 min	70 (2 steps)
4	Morita-Baylis-Hillman Reaction	(CH ₂ O) _n , La(OTf) ₃ , N(CH ₂ CH ₂ OH) ₃ , Et ₃ P, CH ₂ Cl ₂ , -78 to -20 °C, 6.5 h	70
5	Asymmetric Epoxidation	Ph₃COOH, TMS₂NNa, (+)-DIPT, PhMe, -65 °C, 72 h	94 (90% ee)
6	Diastereoselective Reduction	Me ₄ N ⁺ BH(OAc) ₃ ⁻ , AcOH, MeCN, 0 °C, 24 h	90
7	Mesylation	MsCl, 2,4,6-Collidine, CH ₂ Cl ₂ , 0-5 °C, 8 h	85
8	Epoxide Opening	LiBHEt ₃ , DCE, 60 °C, 30 min	95
9	Acetal Deprotection	K-10 Clay, CH2Cl2, RT, 4 h	90
10	Acylation	Ac₂O, Pyr., RT, 2 h	-
11	Silyl Ether Deprotection	Et₃N·3HF, MeCN, RT, 12 h	67 (2 steps)
12	Oxidation	NMO, n-Pr ₄ N ⁺ RuO ₄ ⁻ , CH ₂ Cl ₂ , 0 °C to RT, 20	-



		min	
13	Oxidation	NaH ₂ PO ₄ , NaClO ₂ , 2- Methyl-2-butene, H ₂ O, t-BuOH, RT, 12 h	88 (2 steps)
14	Diazo Formation	Sc(OTf) ₃ , TBSNHNHTBS, CH ₂ Cl ₂ , -78 °C to RT; then PhIF ₂ , 2- Chloropyridine, -78 °C to RT, 7 h	35 (2 steps)
Overall	(-)-Kinamycin C	~1.1% (longest linear sequence)	

Yields are based on the reported values in the literature and may vary.[5][6]

Table 2: Summary of Yields for the Total Synthesis of Kinamycins C, F, and J (Nicolaou Synthesis)



Step	Transformation	Reagents and Conditions	Yield (%)
1	Radical Addition	vinylacetic acid, AgNO ₃ , (NH ₄) ₂ S ₂ O ₈ , MeCN/H ₂ O, 65 °C, 3.5 h	75
2	Benzylation	BnBr, Ag ₂ O, CH ₂ Cl ₂ , RT, 18 h	92
3	Reduction/Methylation	Na ₂ S ₂ O ₄ , Et ₂ O/EtOAc/H ₂ O, RT, 30 min; then NaH, MeI, DMF, -15 °C, 60 min	82 (2 steps)
4	Intramolecular Cyclization	KOt-Bu, THF, 0 °C, 2 h	98
5	Lemieux-Johnson Oxidation	OsO ₄ , NaIO ₄ , THF/H ₂ O, 70 °C, 18 h	84
6	Ullmann Coupling	Cul, Pd2(dba)3, Cu, DMSO, 65 °C, 2.5 h	83
7	Benzoin-type Condensation	Et₃N, CH₂Cl₂, 45 °C, 4 h	78
8	Acetylation	Ac₂O, DMAP, Et₃N, CH₂Cl₂, RT, 20 h	95
9	Reduction	Sml ₂ , MeOH, THF, -78 °C, 10 min	-
10	Elimination	Et₃N, CH₂Cl₂, RT, 60 min	81 (2 steps)
11	Oxidation	SeO ₂ , Dioxane, 110 °C, 9 h	72
12	Deprotection	HF, H₂O, MeCN, RT, 3 h	-



13	Acetylation	Ac ₂ O, DMAP, Et ₃ N, CH ₂ Cl ₂ , RT, 20 min	89 (2 steps)
14	Hydrogenation	H ₂ , Pd/C, AcOH, EtOAc, RT, 3 h	99
15	Silylation	TBSCI, Imidazole, RT, 3 h	94
16	Hydrazone Formation	TsNHNH2, HCl, H2O, i-PrOH, RT, 18 h	95
17	Oxidation to Diazo	$(NH_4)_2Ce(NO_3)_6$, MeCN, Buffer (pH = 7), 0 °C, 60 min	42
18	Kinamycin C	HCl, H₂O, MeCN, RT, 3 h	95
19	Kinamycin J	1. Ac₂O, Et₃N, DMAP; 2. HCl, MeCN	80 (2 steps)
20	Kinamycin F	LiOH, H₂O, THF, RT, 60 min	92

Yields are based on the reported values in the literature and may vary.[7][8]

Table 3: Spectroscopic Data for Kinamycin C



Data Type	Reported Values	
¹ H NMR (CDCl ₃)	δ 12.45 (s, 1H), 7.65-7.58 (m, 2H), 7.42-7.35 (m, 2H), 6.15 (d, J = 4.0 Hz, 1H), 5.85 (d, J = 4.0 Hz, 1H), 5.40 (s, 1H), 4.45 (d, J = 2.0 Hz, 1H), 2.25 (s, 3H), 2.15 (s, 3H), 2.10 (s, 3H), 1.65 (s, 3H).	
¹³ C NMR (CDCl ₃)	δ 187.5, 182.1, 169.8, 169.5, 169.2, 160.8, 137.2, 134.1, 133.8, 131.2, 129.8, 127.3, 126.8, 118.2, 115.5, 87.1, 75.3, 71.8, 70.2, 68.9, 65.4, 21.2, 20.9, 20.8, 15.6.	
HRMS (ESI)	m/z calculated for C ₂₄ H ₂₀ N ₂ O ₁₀ Na [M+Na] ⁺ : 519.1016, found: 519.1013.	
Optical Rotation	$[\alpha]^{25}$ _D = -150 (c 0.1, CHCl ₃).	

Spectroscopic data are consistent with reported values.[9][10][11]

Table 4: Cytotoxicity of Kinamycin C and Analogs (IC₅₀

Values)

Compound	Cell Line	IC ₅₀ (μM)
Kinamycin C	K562 (human leukemia)	Potent (exact value not consistently reported, induces apoptosis)[3][4]
Chinese Hamster Ovary (CHO)	Potent growth inhibition[3]	
Kinamycin F	Ovarian Cancer Stem Cells	0.5[2]
Kinamycin J	-	Data not readily available

IC₅₀ values can vary depending on the assay conditions and cell line.

Experimental Protocols



Key Experiment: Asymmetric Epoxidation (Porco Synthesis)[5]

To a solution of the enone intermediate in toluene at -65 °C is added a solution of triphenylmethyl hydroperoxide (Ph₃COOH) and sodium bis(trimethylsilyl)amide (NaHMDS) in toluene, followed by the addition of (+)-diethyl tartrate ((+)-DET). The reaction mixture is stirred at -65 °C for 72 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding epoxide.

Key Experiment: Benzoin-Type Condensation (Nicolaou Synthesis)[7]

A solution of the aldehyde and the α -keto ester intermediates in dichloromethane is treated with triethylamine. The reaction mixture is stirred at 45 °C for 4 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the benzoin-type adduct.

Key Experiment: Diazo Formation (General)[5][7]

To a solution of the corresponding hydrazone in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C or lower is added an oxidant such as ceric ammonium nitrate (CAN) or (diacetoxyiodo)benzene (PhI(OAc)₂). The reaction is typically rapid and is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude diazo compound is often used immediately in the next step or purified by rapid chromatography.

Protocol: Cell Viability Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the kinamycin compound or vehicle control (DMSO) and incubate for 48-72 hours.



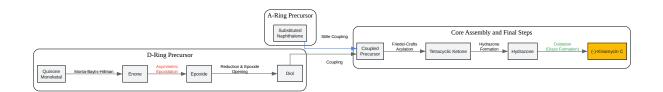
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol: Topoisomerase II Decatenation Assay

- Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and reaction buffer.
- Add purified human topoisomerase IIα enzyme to the mixture.
- Add various concentrations of the kinamycin compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction.
- Incubate the reaction at 37 °C for 30 minutes.
- Stop the reaction by adding a stop buffer containing SDS and proteinase K.
- Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase IIα is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA network.

Mandatory Visualization

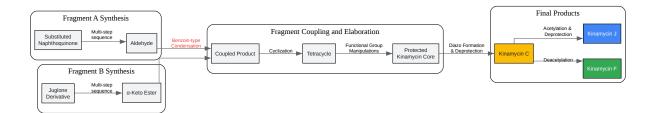




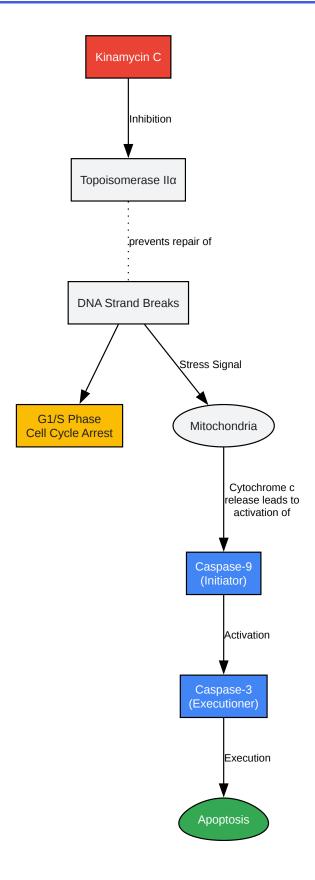
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Caption: Porco's convergent total synthesis of (-)-Kinamycin C.









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